4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of piperidine derivatives. Its structure includes a piperidine ring substituted with an amino group and a carbonyl group, as well as a pyridinone moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its derivatives and related compounds have been explored in numerous studies, particularly in the context of their pharmacological properties.
4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is classified as an aminopiperidine derivative. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure.
The synthesis of 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one can be approached through several methods, including:
Technical details such as solvent choice, temperature, and reaction time play crucial roles in optimizing yield and purity.
The molecular structure of 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one features:
The compound's molecular formula is CHNO, and its molecular weight is approximately 218.26 g/mol.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the compound's structural characteristics. For instance:
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (e.g., temperature, catalysts) are essential for successful transformations.
The mechanism of action for 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is primarily studied in the context of its biological activities:
Data from pharmacological studies indicate that these mechanisms may involve interactions with specific receptors or enzymes relevant to neurotransmitter systems or viral replication pathways.
Physical properties include:
Chemical properties encompass:
Relevant data from studies should include melting points, boiling points, and solubility data under different conditions.
4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts, highlighting its importance as a subject of ongoing investigation in drug discovery efforts.
The 4-aminopiperidine scaffold emerged as a privileged structure in medicinal chemistry following high-throughput screenings that identified its derivatives as potential inhibitors of Mycobacterium tuberculosis and other pathogens. Early studies revealed that substitutions at the N-1 and C-4 positions critically modulated bioactivity. For example, norbornenylmethyl at N-1 and N-benzyl-N-phenethylamine at C-4 yielded a derivative with MIC values of 10 μM against M. tuberculosis H37Rv under aerobic conditions. However, structural diversification failed to produce analogs with MICs <20 μM, highlighting the scaffold's narrow structure-activity relationship (SAR) window for antitubercular activity [1]. Concurrently, derivatives like 4-aminoquinolines demonstrated broad-spectrum antiviral potential, prompting investigations into hybrid 4-aminopiperidine frameworks. The discovery of 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one stemmed from rational hybridization strategies to overcome limitations of early analogs, leveraging the piperidine nitrogen's hydrogen-bonding capacity for viral target engagement .
Table 1: Key 4-Aminopiperidine Derivatives in Antiviral Research
Derivative | Target Pathogen | Key Activity | Structural Features |
---|---|---|---|
Norbornenylmethyl derivative | M. tuberculosis | MIC = 10 μM | N-1: Norbornenylmethyl; C-4: Benzyl-phenethyl |
Piperazine-based analogs | M. tuberculosis GyrA | IC₅₀ = 0.29 μM; Reduced hERG inhibition | Piperazine linker replacing aminopiperidine |
4-Aminoquinoline hybrids | SARS-CoV-2 | EC₅₀ = 0.24–41 μM (in vitro) | Chloroquine-inspired modifications |
Hybrid heterocycles like 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one exemplify structure-based design principles addressing pharmacokinetic and target selectivity challenges. The piperidine-pyridine fusion confers three advantages:
Table 2: Impact of Bioisosteric Replacements in Piperidine-Pyridine Hybrids
Bioisostere | Target | Binding Affinity (ΔG, kcal/mol) | Cellular Potency (EC₅₀) |
---|---|---|---|
Piperidine-4-carbonyl | HIV-1 RT | -9.2 | 7.0 nM |
Morpholine-4-carbonyl | HIV-1 RT | -6.8 | 410 nM |
Piperazine-1-carbonyl | SARS-CoV-2 Mᵖʳᵒ | -8.5 | 1.9 μM |
This compound disrupts viral replication through multi-stage inhibition:
Notably, the derivative retains activity against Omicron BA.1 in Calu-3 cells (EC₅₀ = 2.3 μM), confirming resilience against variant-driven mutations .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4